(R)-4-(3-Acetyl-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one
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Overview
Description
®-4-(3-Acetyl-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of a pyrrolidinone ring substituted with various functional groups, including acetyl, chloro, ethoxy, and fluorophenyl groups. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(3-Acetyl-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:
Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: Functional groups such as acetyl, chloro, ethoxy, and fluorophenyl are introduced through various organic reactions, including Friedel-Crafts acylation, halogenation, and etherification.
Chiral Resolution: The ®-configuration can be obtained through chiral resolution techniques or by using chiral catalysts during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
®-4-(3-Acetyl-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and ethoxy positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-4-(3-Acetyl-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with biological targets, such as enzymes or receptors, to understand its pharmacological properties.
Medicine
In medicine, ®-4-(3-Acetyl-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one may be explored for its potential therapeutic applications. This could include its use as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique chemical properties make it a versatile tool for various industrial applications.
Mechanism of Action
The mechanism of action of ®-4-(3-Acetyl-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
®-4-(3-Acetyl-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one: shares structural similarities with other pyrrolidinone derivatives, such as:
Uniqueness
The uniqueness of ®-4-(3-Acetyl-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H15ClFNO3 |
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Molecular Weight |
299.72 g/mol |
IUPAC Name |
(4R)-4-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C14H15ClFNO3/c1-3-20-14-9(7(2)18)5-10(15)13(16)12(14)8-4-11(19)17-6-8/h5,8H,3-4,6H2,1-2H3,(H,17,19)/t8-/m0/s1 |
InChI Key |
RVMXTRGDMDINDQ-QMMMGPOBSA-N |
Isomeric SMILES |
CCOC1=C(C(=C(C=C1C(=O)C)Cl)F)[C@H]2CC(=O)NC2 |
Canonical SMILES |
CCOC1=C(C(=C(C=C1C(=O)C)Cl)F)C2CC(=O)NC2 |
Origin of Product |
United States |
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